2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride
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Overview
Description
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity and potential pharmaceutical applications.
Uniqueness
2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.
Properties
CAS No. |
1258789-13-7 |
---|---|
Molecular Formula |
C₁₃H₁₈ClN₃O |
Molecular Weight |
267.75 |
Synonyms |
AV1013 (Ibudilast analog) |
Origin of Product |
United States |
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